REACTION_CXSMILES
|
[NH:1]([C:3]1[C:8]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[CH:15](OCC)(OCC)OCC>>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([C:8]2[C:3]3[N:4]([CH:15]=[N:2][N:1]=3)[CH:5]=[CH:6][CH:7]=2)[CH:10]=1
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1C=1C=NC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The product was eluted with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Chilling
|
Type
|
FILTRATION
|
Details
|
filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=2N(C=CC1)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |